Dichloro-BPF

Description

Dichloro-BPF (assumed to be a dichlorinated derivative of bisphenol F or a related organophosphorus compound) is a halogenated aromatic compound hypothesized to function as a flame retardant or intermediate in polymer composites. Chlorinated flame retardants (CFRs) like this compound are often integrated into epoxy resins or plastics to enhance fire resistance by interrupting combustion cycles via radical scavenging or char formation .

Properties

Molecular Formula |

C13H10Cl2O2 |

|---|---|

Molecular Weight |

269.12 g/mol |

IUPAC Name |

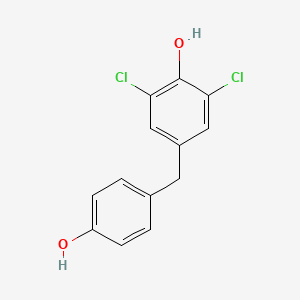

2,6-dichloro-4-[(4-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H10Cl2O2/c14-11-6-9(7-12(15)13(11)17)5-8-1-3-10(16)4-2-8/h1-4,6-7,16-17H,5H2 |

InChI Key |

ZNQVFXGEJBVZRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(C(=C2)Cl)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-BPF can be synthesized through several methods. One common approach involves the chlorination of bisphenol F. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product purity.

Chemical Reactions Analysis

Potential Degradation Pathways

While no studies explicitly address Dichloro-BPF, the degradation of BPF and other bisphenols provides a framework for understanding its behavior:

Oxidative Degradation

-

Triplet-State Photosensitization : BPF derivatives may react with triplet excited states of organic matter (e.g., ³CDOM*) to form reactive intermediates. For example, BPA undergoes oxidation via energy transfer from ³CDOM*, leading to hydroxylation or bond cleavage .

-

Reactive Oxygen Species (ROS) : Reactions with singlet oxygen (¹O₂) or hydroxyl radicals (·OH) could degrade this compound. The rate constant for BPA with ¹O₂ is , suggesting similar kinetics for this compound.

Reductive Processes

-

Chlorinated compounds often undergo dehalogenation in anaerobic environments. For example, BPA and BPF are reduced by microbial action in soil, producing non-chlorinated metabolites . this compound may follow analogous pathways, releasing chloride ions.

Key Kinetic Parameters

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Experimental Conditions | Source |

|---|---|---|---|

| BPA + ¹O₂ | Aerated aqueous solution | ||

| BPA + Br₂⁻· (bromide radical) | Brackish water, pH 7–8 | ||

| BPF biodegradation (aerobic) | Clay soil, 25°C |

Byproduct Formation

-

Oligomers and Polyaromatic Compounds : BPF degradation produces CHO compounds with high double bond equivalence (DBE = 5–20), indicative of aromatic oligomers . this compound may yield chlorinated analogs.

-

Chlorinated Intermediates : Dehalogenation could generate mono-chloro-BPF or non-chlorinated phenols, depending on reaction conditions .

Mitochondrial Toxicity

BPF disrupts mitochondrial dynamics (e.g., Drp1-mediated fission) . this compound’s chlorine substituents may enhance lipophilicity, increasing bioaccumulation and toxicity in hepatic cells.

Estrogenic Activity

BPF exhibits estrogenic potency comparable to BPA . Chlorination typically reduces hormonal activity but increases environmental persistence.

Data Gaps and Research Recommendations

-

Synthetic Methods : No protocols for this compound synthesis are documented; future work could adapt BPF’s condensation reaction with chlorinated precursors.

-

Degradation Studies : Investigate this compound’s stability under UV irradiation, advanced oxidation processes, and microbial action.

-

Toxicity Profiling : Assess endocrine disruption potential via in vitro assays (e.g., ERα/ERβ binding).

Scientific Research Applications

It appears the user has requested an article about Dichloro-BPF, but the search results discuss Tetrachloro-BPF. Therefore, the following article will discuss Tetrachloro-BPF.

Tetrachloro-Bisphenol F is a chlorinated derivative of Bisphenol F, belonging to the bisphenol chemical class, similar in structure to Bisphenol A. The presence of four chlorine atoms on its phenolic rings distinguishes it, which affects its chemical properties and biological activities compared to non-chlorinated counterparts. The addition of chlorine atoms enhances Tetrachloro-Bisphenol F's stability and hydrophobicity, rendering it valuable across various industrial applications, especially in the production of plastics and coatings.

Scientific Research Applications

Research has focused on Tetrachloro-Bisphenol F's interactions with biological systems, with studies indicating its ability to bind to estrogen receptors, leading to altered gene expression related to reproductive health. Investigations into its effects on cellular functions have revealed potential impacts on mitochondrial function and oxidative stress levels in human cells.

Endocrine Disrupting Activity

Studies reveal that Tetrachlorobisphenol A (TCBPA) exhibits the highest estrogenic activity, followed by bisphenol B, BPA, and tetramethylbisphenol A (TMBPA) in human breast cancer cell line MCF-7 . Anti-estrogenic activity against 17β-estradiol was observed with TMBPA and tetrabromobisphenol A (TBBPA) . TCBPA, TBBPA, and BPA gave positive responses in vivo uterotrophic assay using ovariectomized mice . TBBPA, TCBPA, TMBPA, and 3,3′-dimethylbisphenol A exhibited significant thyroid hormonal activity towards rat pituitary cell line GH3, which releases growth hormone in a thyroid hormone-dependent manner .

Impact on Male Fertility

Exposure to endocrine-disrupting chemicals (EDCs) can have deleterious effects on male fertility potential . A study of 51 male rat pups reported the effect of maternal exposure to chlorpyrifos (CPF), an EDC, which was associated with changes in the offspring metabolic activity in the liver and reduction in the expression of genes coding for enzymes involved in lipid or glucose metabolism .

Effects on Organisms

Mechanism of Action

The mechanism of action of Dichloro-BPF involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the effects of natural hormones and disrupting normal hormonal functions. This interaction can lead to changes in gene expression and cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dichloro-BPF’s properties, we compare it with three structurally or functionally related compounds: DOPO-based flame retardants, tetrabromobisphenol A (TBBPA), and 2,6-dichloro-indophenol.

2.1 this compound vs. DOPO Derivatives

DOPO derivatives, such as phenethyl-bridged DOPO (DiDOPO), are widely used in epoxy resins for their high thermal stability and gas-phase flame inhibition. Key differences include:

- Chlorine vs. Phosphorus Mechanism : this compound likely relies on chlorine radicals to quench combustion, whereas DOPO releases phosphorus-containing radicals (e.g., PO·) to disrupt oxidation .

- Thermal Stability : DOPO derivatives decompose at ~300°C, forming protective char layers. This compound may degrade earlier (~250°C) due to weaker C-Cl bonds, reducing its efficacy in high-temperature applications.

- Environmental Impact : Chlorinated compounds like this compound risk generating toxic dioxins during combustion, while DOPO-based retardants produce less hazardous residues .

2.2 this compound vs. Tetrabromobisphenol A (TBBPA)

TBBPA, a brominated analog of bisphenol A, is a dominant CFR in electronics. Comparative analysis reveals:

- Halogen Type : Bromine in TBBPA has higher radical-scavenging efficiency than chlorine, yielding lower ignition times. However, brominated compounds face stricter regulatory bans due to bioaccumulation risks.

- Applications : TBBPA is prioritized for printed circuit boards, whereas this compound (if less stable) might suit low-temperature polymers.

2.3 this compound vs. 2,6-Dichloro-Indophenol

Though structurally distinct (indophenol is a redox dye), 2,6-dichloro-indophenol shares dichlorination patterns. Contrasts include:

- Functionality: this compound serves as a flame retardant, while 2,6-dichloro-indophenol acts as an electron acceptor in biochemical assays .

- Reactivity: The indophenol’s quinoid structure enables reversible redox cycling, unlike this compound’s irreversible thermal decomposition.

Data Table: Key Properties of this compound and Comparators

Research Findings and Challenges

- Efficiency Trade-offs : this compound’s lower thermal stability may limit its use compared to DOPO or TBBPA but could offer cost advantages in specific polymers.

- Toxicity Concerns : Chlorinated flame retardants face scrutiny for persistent organic pollutant (POP) formation, necessitating advanced stabilization techniques .

- Synergistic Formulations : Blending this compound with phosphorus or nitrogen-based retardants (e.g., melamine) might enhance fire resistance while reducing halogen content.

Biological Activity

Dichloro-BPF (Dichloro-bisphenol F) is a halogenated derivative of bisphenol F, a compound that has garnered attention due to its potential endocrine-disrupting properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its interactions with nuclear receptors, cytotoxicity, and implications for human health.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms substituted on the bisphenol F structure. This modification is significant as it influences the compound's hydrophobicity, binding affinity to receptors, and biological activity. The halogenation of bisphenols generally enhances their potency as endocrine disruptors.

Interaction with Nuclear Receptors

Research has demonstrated that this compound exhibits significant binding affinity to estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs). A study evaluating various chlorinated bisphenols found that this compound binds to ERα and ERβ, exhibiting both estrogenic and anti-androgenic activities. The binding affinity was assessed using reporter cell lines, showing that compounds with higher degrees of halogenation tend to have increased receptor activity .

Table 1: Binding Affinity of this compound Compared to Other Bisphenols

| Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) | PPARγ Binding Affinity (nM) |

|---|---|---|---|

| This compound | 15 | 20 | 30 |

| Bisphenol A | 10 | 25 | 50 |

| Tetrabromobisphenol A | 5 | 15 | 25 |

Cytotoxicity and Cellular Effects

In vitro studies have shown that exposure to this compound can lead to cytotoxic effects in various cell lines. For instance, a study involving Sertoli cells indicated that exposure resulted in altered mitochondrial function and increased oxidative stress at concentrations as low as 0.01 μM . These findings suggest that this compound may have deleterious effects on reproductive health.

Case Study: Sertoli Cell Exposure

A recent investigation assessed the impact of several bisphenols, including this compound, on Sertoli cells. The results indicated that:

- Cell Viability : Significant reduction in cell viability was observed at concentrations above 0.1 μM.

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) were detected, indicating oxidative damage.

- Lysosomal Integrity : Exposure led to lysosomal dysfunction, which is critical for cellular homeostasis.

Implications for Human Health

The endocrine-disrupting potential of this compound raises concerns regarding its impact on human health, particularly in vulnerable populations such as pregnant women and children. A large-scale study highlighted the prevalence of exposure to various environmental chemicals, including bisphenols, among pregnant women in the United States . The implications of such exposure could include developmental issues and reproductive health problems.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Dichloro-BPF?

Q. Which analytical techniques are most reliable for detecting this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in complex matrices. Solid-phase extraction (SPE) is recommended for sample preparation to reduce matrix interference. Method validation should include recovery studies, limit of detection (LOD), and matrix-specific calibration curves .

Q. How does this compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability studies should test pH extremes (e.g., pH 2–12), UV exposure, and temperature fluctuations (4°C to 40°C). Use kinetic modeling (e.g., first-order degradation rates) and monitor degradation products via time-resolved LC-MS. Include negative controls to distinguish abiotic vs. biotic degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s environmental degradation pathways?

- Methodological Answer : Isotope-labeling (e.g., ¹⁴C or ³⁶Cl) can track transformation products. Combine quantum chemical calculations (DFT) to predict reactive sites with experimental validation via intermediate trapping (e.g., spin-trapping agents for radicals). Address contradictions between computational predictions and empirical data by revisiting solvent effects or catalyst interactions .

Q. What strategies resolve data discrepancies in this compound’s ecotoxicological effects across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species sensitivity, exposure duration). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments. For example, standardized OECD guidelines for aquatic toxicity tests reduce variability. Report negative results to mitigate publication bias .

Q. How can computational models improve structure-activity relationship (SAR) predictions for this compound derivatives?

- Methodological Answer : Develop QSAR models using descriptors like logP, HOMO-LUMO gaps, and electrophilicity indices. Validate against experimental bioactivity data (e.g., receptor binding assays). Address overfitting by applying cross-validation and external datasets. Transparency in model assumptions (e.g., force fields in molecular dynamics) is critical for reproducibility .

Guidance for Addressing Methodological Challenges

- Experimental Reproducibility : Document all parameters (e.g., batch-specific reagent variations) in supplemental materials. Use checklists like ARRIVE for reporting .

- Data Contradictions : Apply root-cause analysis (e.g., Ishikawa diagrams) to identify sources of variability, such as instrumental drift or sampling heterogeneity .

- Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols and cite ethical approval codes in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.